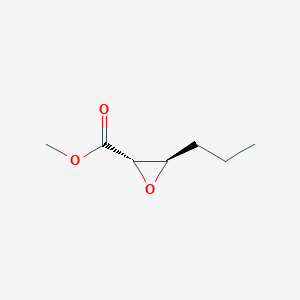
Oxiranecarboxylic acid,3-propyl-,methyl ester,(2s-trans)-(9ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S,3R)-3-propyl-2-oxiranecarboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by its unique stereochemistry, with the (2S,3R) configuration indicating the specific spatial arrangement of its atoms. It is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3R)-3-propyl-2-oxiranecarboxylate typically involves the enantioselective epoxidation of an appropriate precursor. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of tert-butyl hydroperoxide as the oxidant and titanium isopropoxide as the catalyst, in the presence of a chiral ligand such as diethyl tartrate .
Industrial Production Methods
Industrial production of methyl (2S,3R)-3-propyl-2-oxiranecarboxylate may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to facilitate the direct introduction of functional groups into organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2S,3R)-3-propyl-2-oxiranecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to open the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Diols or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted alcohols or amines, depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl (2S,3R)-3-propyl-2-oxiranecarboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl (2S,3R)-3-propyl-2-oxiranecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s oxirane ring is highly reactive, allowing it to participate in various chemical reactions. In biological systems, it can act as a substrate for epoxide hydrolases, which catalyze the hydrolysis of the oxirane ring to form diols . This reaction is crucial for the detoxification of epoxides and the regulation of cellular processes.
Comparaison Avec Des Composés Similaires
Methyl (2S,3R)-3-propyl-2-oxiranecarboxylate can be compared with other similar compounds, such as:
Methyl (2S,3R)-3-methylglutamate: Another chiral compound used in asymmetric synthesis.
(2S,3R)-3-methylphenylalanine: A component in the synthesis of peptide-based drugs.
(2S,3S)-β-methyltryptophan: Used in the biosynthesis of alkaloids and peptide antibiotics.
These compounds share similar stereochemistry and reactivity but differ in their specific applications and biological activities.
Propriétés
Numéro CAS |
107796-99-6 |
|---|---|
Formule moléculaire |
C7H12O3 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
methyl (2S,3R)-3-propyloxirane-2-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-3-4-5-6(10-5)7(8)9-2/h5-6H,3-4H2,1-2H3/t5-,6+/m1/s1 |
Clé InChI |
JPMVTOZOWGPQDC-RITPCOANSA-N |
SMILES |
CCCC1C(O1)C(=O)OC |
SMILES isomérique |
CCC[C@@H]1[C@H](O1)C(=O)OC |
SMILES canonique |
CCCC1C(O1)C(=O)OC |
Synonymes |
Oxiranecarboxylic acid, 3-propyl-, methyl ester, (2S-trans)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















